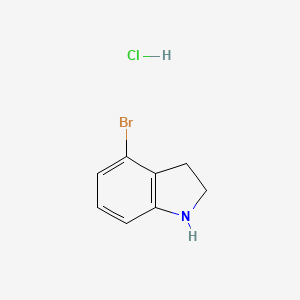

4-Bromoindoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-bromo-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBLDBWJVQIPCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696087 | |

| Record name | 4-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-39-0 | |

| Record name | 1H-Indole, 4-bromo-2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromoindoline Hydrochloride: A Comprehensive Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity. Its unique three-dimensional, non-planar geometry offers distinct advantages over its aromatic counterpart, indole, often leading to improved physicochemical properties such as solubility and metabolic stability.[1] Within this important class of heterocycles, halogenated derivatives serve as versatile building blocks, enabling a wide array of synthetic transformations for the construction of complex molecular architectures.

This guide provides an in-depth technical overview of 4-Bromoindoline hydrochloride (CAS Number: 1187929-39-0) , a key intermediate for drug discovery and development. As a Senior Application Scientist, the aim of this document is to move beyond a simple recitation of facts. Instead, this guide is structured to provide a causal understanding of the compound's properties, reactivity, and handling, grounded in established chemical principles. While specific peer-reviewed experimental data for this exact compound is limited in publicly accessible literature, this guide synthesizes available information with expert knowledge of analogous chemical systems to provide reliable and actionable insights for the research scientist.

Core Compound Identification and Properties

A precise understanding of a starting material's physical and chemical properties is the foundation of successful and reproducible synthesis.

Chemical Identity

-

Systematic IUPAC Name: 4-bromo-2,3-dihydro-1H-indole;hydrochloride[2]

-

Common Name: this compound

-

CAS Number: 1187929-39-0[2]

-

Molecular Formula: C₈H₉BrClN[2]

-

Molecular Weight: 234.52 g/mol [2]

Physicochemical Properties

The properties of this compound are summarized in the table below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source(s) | Significance for the Researcher |

| Physical State | Solid | [2] | Dictates handling procedures (e.g., weighing, transfer). |

| Purity | Typically ≥95% | [3][4] | Impurities may affect reaction outcomes; analytical verification is recommended. |

| Solubility | Insoluble in water; Soluble in alcohols and other polar organic solvents.[5] | [1][5] | The hydrochloride salt form generally enhances solubility in polar protic solvents compared to the free base.[1] This is crucial for selecting reaction and purification solvents. |

| Storage | Store at room temperature, under an inert atmosphere, protected from light. | [6] | Indicates stability under standard laboratory conditions but suggests sensitivity to oxidation and light, requiring appropriate storage protocols. |

Note: Detailed quantitative solubility data in various organic solvents is not extensively published. It is recommended to perform small-scale solubility tests in solvents such as methanol, ethanol, DMSO, and DMF before planning large-scale reactions.

Synthesis and Purification

Synthetic Pathway: Reduction of 4-Bromoindole

The conversion of an indole to an indoline is a standard reduction reaction. The choice of reducing agent is critical to ensure the selective reduction of the pyrrole ring without affecting the benzene ring or the carbon-bromine bond.

Caption: General synthetic route to this compound.

Experimental Protocol: A Field-Proven Approach

The following protocol is a robust, general procedure for the reduction of a bromoindole to the corresponding indoline hydrochloride. This methodology is based on well-established chemical transformations and can be adapted for 4-Bromoindoline.

Step 1: Reduction of 4-Bromoindole to 4-Bromoindoline (Free Base)

-

Causality: Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent in this context. It is milder than sodium borohydride (NaBH₄) and is particularly effective for the reduction of iminium ions, which are intermediates in the acidic reduction of indoles. The acidic medium (acetic acid) protonates the indole, facilitating the reduction.

-

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoindole (1.0 eq) in glacial acetic acid (approx. 10-15 mL per gram of indole).

-

Cool the solution to 0-5 °C using an ice bath.

-

Add sodium cyanoborohydride (NaBH₃CN) (approx. 2.0-3.0 eq) portion-wise over 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by slowly adding it to a beaker of crushed ice and water.

-

Basify the aqueous mixture to pH > 9 with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). Caution: Quenching and basification should be done in a well-ventilated fume hood as hydrogen cyanide gas may be evolved.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-bromoindoline as an oil or solid.

-

Step 2: Formation and Purification of the Hydrochloride Salt

-

Causality: Converting the free-base indoline to its hydrochloride salt serves two primary purposes: it facilitates purification through crystallization and enhances the long-term stability of the compound. Indolines, being secondary amines, are prone to air oxidation, and the salt form is significantly less susceptible.

-

Protocol:

-

Dissolve the crude 4-bromoindoline in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride (HCl) in diethyl ether or 1,4-dioxane (commercially available, typically 1M to 4M) dropwise while stirring.

-

A precipitate (the hydrochloride salt) will typically form immediately. Continue adding the HCl solution until no further precipitation is observed.

-

Stir the resulting slurry at room temperature for 1-2 hours to ensure complete salt formation.

-

Collect the solid by vacuum filtration, washing the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Dry the solid under vacuum to afford this compound as a stable, crystalline solid. The purity should be assessed by ¹H NMR, LC-MS, and melting point analysis.

-

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of both the aromatic bromine atom and the secondary amine. This dual functionality makes it a powerful building block for generating molecular diversity.

N-Functionalization

The indoline nitrogen is a nucleophilic secondary amine and can readily participate in standard N-alkylation, N-acylation, and N-arylation reactions. These reactions are fundamental for introducing substituents that can modulate a compound's biological activity, selectivity, and pharmacokinetic properties.

C-Br Functionalization: The Gateway to Complexity

The C4-bromo substituent is the key to unlocking a vast chemical space through transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry for their reliability and broad functional group tolerance.

Caption: Key cross-coupling reactions of the 4-bromoindoline scaffold.

-

Suzuki-Miyaura Coupling: This reaction is extensively used to form C-C bonds by coupling the aryl bromide with a boronic acid or ester. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position, significantly altering the steric and electronic properties of the molecule.

-

Buchwald-Hartwig Amination: This powerful method enables the formation of C-N bonds, coupling the aryl bromide with a wide range of primary or secondary amines. This is a crucial transformation for building structures found in many kinase inhibitors and other targeted therapeutics.

Application in Kinase Inhibitor Synthesis

The indoline scaffold is a key component of many approved and investigational kinase inhibitors. The 4-position, in particular, often serves as a vector for substituents that can target specific pockets within the kinase active site or modulate solubility. While specific examples citing this compound are scarce, its logical use would be as an early-stage intermediate in the synthesis of compounds targeting kinases where a substituent at the 4-position is desired for potency or selectivity. For instance, derivatives of 4-aminoquinazolines are well-known kinase inhibitors, and 4-bromoindoline could be used to construct novel fused systems with potential kinase inhibitory activity.

Analytical Characterization

Definitive characterization of starting materials is a non-negotiable aspect of chemical synthesis. While a comprehensive, published dataset for this compound is not available, the following are expected spectral characteristics based on its structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.8-7.5 ppm), showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. - Aliphatic Protons: Two triplet signals corresponding to the -CH₂-CH₂- protons of the indoline ring (approx. 3.0-3.8 ppm). - N-H Proton: A broad singlet, which may be shifted downfield and exchangeable with D₂O, characteristic of the ammonium proton in the hydrochloride salt. |

| ¹³C NMR | - Aromatic Carbons: Six signals in the aromatic region, with the carbon attached to the bromine (C4) appearing at a characteristic chemical shift (approx. 110-120 ppm). - Aliphatic Carbons: Two signals for the C2 and C3 methylene carbons. |

| IR Spectroscopy | - N-H Stretch: A broad absorption band in the region of 2400-3200 cm⁻¹ characteristic of an ammonium salt. - C-H Stretches: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively. - C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region. - C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): The mass spectrum of the free base (after neutralization) would show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br). The molecular ion for the free base (C₈H₈BrN) would be observed at m/z ≈ 197/199. |

Safety, Handling, and Disposal

Working safely with any chemical reagent is paramount. Halogenated aromatic amine hydrochlorides require careful handling due to their potential irritant and harmful properties.

Hazard Identification

Based on data for similar compounds and supplier safety data sheets, this compound is classified with the following hazards:

Safe Handling Protocol

A self-validating system for handling this compound involves a multi-layered approach to minimize exposure.

-

Engineering Controls:

-

Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ensure a safety shower and eyewash station are readily accessible.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and, when handling larger quantities or if there is a splash risk, a face shield.

-

Skin Protection: Wear a flame-retardant lab coat, closed-toe shoes, and chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use and change them frequently.

-

Respiratory Protection: If handling outside of a fume hood is unavoidable (not recommended), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.

-

-

Handling Procedures:

-

Avoid generating dust. Use spatulas and weighing paper carefully.

-

Keep containers tightly closed when not in use.

-

Wash hands thoroughly after handling, even if gloves were worn.

-

Do not eat, drink, or smoke in the laboratory.

-

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Halogenated organic waste must be collected in a designated, properly labeled hazardous waste container, separate from non-halogenated waste.[7]

References

- 1. 18368-57-5[6-Methylpyridine-2-thiol 97%]- Jizhi Biochemical [acmec.com.cn]

- 2. watson-int.com [watson-int.com]

- 3. This compound 95% | CAS: 1187929-39-0 | AChemBlock [achemblock.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. sarthaks.com [sarthaks.com]

- 6. eontrading.uk [eontrading.uk]

- 7. 4-ブロモイソインドリン 塩酸塩 95% | Sigma-Aldrich [sigmaaldrich.com]

4-Bromoindoline hydrochloride molecular weight and formula

An In-Depth Technical Guide to 4-Bromoindoline Hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic building block of significant interest to the scientific community, particularly those in medicinal chemistry and drug discovery. As a halogenated derivative of indoline, it serves as a versatile scaffold and a key intermediate in the synthesis of complex, biologically active molecules. The presence of the bromine atom at the 4-position provides a crucial functional handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, enabling the construction of large compound libraries for high-throughput screening and the targeted synthesis of novel pharmaceutical candidates.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound. It moves beyond a simple recitation of facts to explain the causality behind its synthesis, the logic of its analytical validation, and the strategic importance of its application in modern research. The protocols and workflows described herein are designed to be self-validating, ensuring that researchers can proceed with confidence in the quality and identity of their material.

Core Molecular Attributes

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is the salt form of 4-bromoindoline, which enhances its stability and shelf-life as a solid. It is crucial to distinguish it from its isomer, 4-bromoisoindoline hydrochloride, which shares the same molecular formula and weight but possesses a different ring structure and reactivity profile.

| Property | Value | Source(s) |

| IUPAC Name | 4-bromo-2,3-dihydro-1H-indole;hydrochloride | [1] |

| Molecular Formula | C₈H₉BrClN | [1][2][3] |

| Molecular Weight | 234.52 g/mol | [1][2][4][5] |

| CAS Number | 1187929-39-0 | [1][4][5] |

| Appearance | Solid; Off-white to brown powder | [1][3] |

| Purity | Typically ≥95% | [4][5] |

| Canonical SMILES | BrC1=CC=CC2=C1CCN2.Cl | [1] |

Synthesis and Purification

This compound is not typically prepared in a single step but is derived from a more readily available precursor, 4-bromoindole. The synthetic strategy hinges on a two-step process: the reduction of the indole's pyrrole ring to an indoline, followed by the formation of the hydrochloride salt.

Causality of Experimental Choices:

-

Reduction: The C2=C3 double bond within the 4-bromoindole ring is electron-rich and susceptible to reduction. A selective reducing agent is required that will saturate this bond without affecting the benzene ring or causing hydrogenolysis of the C-Br bond. Catalytic hydrogenation or chemical reduction with reagents like sodium cyanoborohydride in an acidic medium are effective methods. The choice of an acidic medium for the cyanoborohydride reduction is critical as it protonates the indole, forming an indoleninium ion which is more susceptible to hydride attack.

-

Salt Formation: The indoline nitrogen is basic and will readily react with a strong acid like hydrochloric acid (HCl). Converting the free base to its hydrochloride salt serves a dual purpose: it typically renders the compound more crystalline, facilitating purification by recrystallization, and it significantly improves its stability and handling characteristics for long-term storage.

Experimental Protocol: Synthesis

Step 1: Reduction of 4-Bromoindole to 4-Bromoindoline (Free Base)

-

To a solution of 4-bromoindole (1.0 eq) in glacial acetic acid (approx. 0.2 M), add sodium cyanoborohydride (NaBH₃CN) (2.0-3.0 eq) portion-wise at 0 °C. The portion-wise addition helps to control the reaction exotherm.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Once the starting material is consumed, carefully pour the reaction mixture into an ice-cold aqueous solution of sodium hydroxide (NaOH) to neutralize the acetic acid and quench any unreacted reducing agent. Adjust the pH to >10.

-

The product, 4-bromoindoline, will likely precipitate or can be extracted with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-bromoindoline free base.

Step 2: Formation of this compound

-

Dissolve the crude 4-bromoindoline free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution. Continue adding the HCl solution until no further precipitation is observed.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to yield this compound.

Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Rigorous analytical validation is non-negotiable in a research setting. Each batch of a synthesized intermediate must be validated to confirm its identity, purity, and structural integrity before use in subsequent, often costly, experiments.

Self-Validating System: The combination of Mass Spectrometry (confirms molecular weight), NMR Spectroscopy (confirms structure and connectivity), and HPLC (confirms purity) creates a self-validating system. A compound that satisfies the expected results from all three techniques can be used with a high degree of confidence.

Key Methodologies and Expected Results

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. For this compound, one would expect to see signals corresponding to the three aromatic protons on the bromo-substituted ring, as well as two distinct aliphatic signals (likely triplets) for the two CH₂ groups in the five-membered ring. The integration of these peaks should correspond to a 1:1:1:2:2 ratio. The N-H proton will also be present, potentially as a broad signal.

-

Mass Spectrometry (MS): When analyzed by electrospray ionization (ESI-MS), the compound will be detected as the protonated free base [M+H]⁺. Given the isotopic signature of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the mass spectrum will show a characteristic pair of peaks of nearly equal intensity separated by 2 m/z units, confirming the presence of a single bromine atom.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A sample is analyzed on a suitable column (e.g., C18 reverse-phase), and the resulting chromatogram should show a single major peak. Purity is calculated based on the area percentage of this peak relative to all other peaks in the chromatogram. A purity level of >95% is typically required for use in drug discovery applications.

Workflow: Analytical Characterization

Caption: A standard workflow for the analytical validation of synthesized compounds.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a synthetic intermediate.[6] The indoline core is a "privileged scaffold," appearing in numerous natural products and FDA-approved drugs. The bromine atom at the 4-position is the key to its versatility.

Role as a Versatile Scaffold: In modern medicinal chemistry, the rapid generation of molecular diversity is paramount. The bromine atom on the 4-bromoindoline scaffold serves as an exceptionally reliable anchor point for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[7][8] These reactions allow for the precise and predictable attachment of a vast array of other chemical groups (aryl, heteroaryl, alkyl, amine, etc.), enabling the systematic exploration of the chemical space around the indoline core. This strategy is fundamental to developing structure-activity relationships (SAR) and optimizing lead compounds. For instance, the related compound 4-bromoisoindoline hydrochloride is used in the preparation of Isoindolines as HDAC inhibitors, highlighting the potential of these scaffolds in developing targeted therapeutics.[2][]

Diagram: Role in Synthetic Chemistry

Caption: The use of 4-Bromoindoline as a scaffold in cross-coupling reactions.

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety. This compound is classified as an irritant and is harmful if swallowed.[1]

| Hazard Type | GHS Classification & Statement |

| Pictogram | GHS07 (Harmful/Irritant)[1][5] |

| Signal Word | Warning[1][5] |

| Acute Toxicity | H302: Harmful if swallowed[1] |

| Skin Irritation | H315: Causes skin irritation[1][5] |

| Eye Irritation | H319: Causes serious eye irritation[1][5] |

| Respiratory Irritation | H335: May cause respiratory irritation[1][5] |

Safe Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields when handling the compound.[10][11]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12]

-

Handling: Avoid generating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1][10]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[10]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12]

-

For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated conditions (2-8°C) is recommended.[13]

Conclusion

This compound is more than just a chemical with a defined formula and molecular weight. It is an enabling tool for innovation in the fields of chemistry and pharmacology. Its well-defined structure, coupled with the strategic placement of a reactive bromine handle, provides researchers with a reliable and versatile platform for the synthesis of novel compounds. By understanding its core properties, employing robust synthetic and analytical protocols, and adhering to strict safety standards, scientists can effectively leverage this important building block to accelerate the discovery of the next generation of therapeutics.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 4-BROMO-ISOINDOLINE HCL | 923590-95-8 [chemicalbook.com]

- 3. 4-Bromoisoindoline hydrochloride, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. This compound 95% | CAS: 1187929-39-0 | AChemBlock [achemblock.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. 923590-95-8|4-Bromoisoindoline hydrochloride|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Synthesis and Purification of 4-Bromoindoline Hydrochloride

This guide provides a comprehensive, technically detailed overview of the synthesis and purification of 4-Bromoindoline hydrochloride, a valuable building block in medicinal chemistry and drug development. The protocols described herein are designed for researchers, scientists, and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations.

Introduction: The Significance of this compound

4-Bromoindoline and its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse pharmacological activities. The presence of a bromine atom at the 4-position of the indoline ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and use in subsequent synthetic steps.

This guide will detail a robust and reproducible two-step synthesis of this compound, starting from the commercially available 4-Bromoindole. The first step involves the selective reduction of the indole's C2-C3 double bond to yield 4-Bromoindoline. The second step is the formation and purification of the corresponding hydrochloride salt.

Overall Synthesis Workflow

The synthesis of this compound from 4-Bromoindole is a two-stage process, as illustrated in the workflow diagram below.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 4-Bromoindoline

The selective reduction of the electron-rich pyrrole ring of an indole, without reducing the benzene ring, can be challenging. A common and effective method for this transformation is the use of sodium cyanoborohydride (NaBH₃CN) in an acidic medium, such as acetic acid.[1][2]

Mechanistic Rationale

The reaction proceeds via protonation of the indole ring at the C3 position by acetic acid, which forms a resonance-stabilized indoleninium ion. This electrophilic intermediate is then selectively reduced by the hydride delivered from sodium cyanoborohydride. Sodium cyanoborohydride is a milder reducing agent than sodium borohydride and is stable in acidic conditions, making it ideal for this transformation.[2] Its reduced reactivity prevents the reduction of the carbonyl group in acetic acid.

Chemical Reaction Pathway

Caption: Reduction of 4-Bromoindole to 4-Bromoindoline.

Experimental Protocol

Safety Precautions:

-

Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. This procedure should be carried out in a well-ventilated fume hood.[3][4][5][6]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Acetic acid is corrosive and should be handled with care.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromoindole | 196.04[7] | 5.0 g | 25.5 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Sodium Cyanoborohydride | 62.84[2] | 4.8 g | 76.4 |

| Deionized Water | 18.02 | 200 mL | - |

| 5 M Sodium Hydroxide (aq) | 40.00 | As needed | - |

| Diethyl Ether | 74.12 | 3 x 100 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (25.5 mmol) of 4-bromoindole in 100 mL of glacial acetic acid. Stir the solution at room temperature until the starting material is completely dissolved.

-

Addition of Reducing Agent: To the stirred solution, add 4.8 g (76.4 mmol) of sodium cyanoborohydride portion-wise over 15-20 minutes. Maintain the temperature of the reaction mixture between 20-25°C using a water bath if necessary, as the reaction is exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot (4-bromoindole) and the appearance of a new, more polar spot (4-bromoindoline) will indicate the completion of the reaction.

-

Work-up: a. Carefully pour the reaction mixture into a 500 mL beaker containing 200 mL of deionized water. b. Basify the aqueous solution by the slow addition of 5 M sodium hydroxide solution with constant stirring until the pH is approximately 9-10. This step should be performed in a fume hood as it may generate some hydrogen cyanide gas. c. Transfer the basic aqueous solution to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 100 mL). d. Combine the organic layers and wash with brine (1 x 100 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-bromoindoline as an oil or a low-melting solid.

Part 2: Purification of 4-Bromoindoline as its Hydrochloride Salt

The crude 4-bromoindoline can be purified by conversion to its hydrochloride salt, which is typically a stable, crystalline solid. This process not only purifies the compound but also makes it easier to handle and store.

Salt Formation and Purification Workflow

Caption: Workflow for the purification of this compound.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Concentration | Quantity |

| Crude 4-Bromoindoline | - | From Step 1 |

| Anhydrous Diethyl Ether | - | ~100 mL |

| 2 M Hydrochloric Acid in Diethyl Ether | 2 M | As needed |

| Ethanol | - | As needed |

Procedure:

-

Salt Formation: a. Dissolve the crude 4-bromoindoline in approximately 100 mL of anhydrous diethyl ether in an Erlenmeyer flask. b. While stirring, slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise. A white precipitate of this compound will form immediately. c. Continue adding the HCl solution until no further precipitation is observed.

-

Isolation: a. Collect the white precipitate by vacuum filtration using a Büchner funnel. b. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material and impurities. c. Dry the solid under vacuum to obtain the crude this compound.

-

Recrystallization: a. For further purification, recrystallize the crude hydrochloride salt from a suitable solvent system. A mixture of ethanol and diethyl ether is often effective for indoline hydrochlorides.[8] b. Dissolve the crude salt in a minimal amount of hot ethanol. c. Slowly add diethyl ether to the hot solution until it becomes slightly cloudy. d. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: The melting point of the purified product should be determined and compared to literature values.

-

Spectroscopic Analysis:

-

¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure of the compound. The spectra should be consistent with the structure of this compound.[9]

-

Mass Spectrometry (MS) can be used to confirm the molecular weight of the free base.

-

Conclusion

This guide provides a detailed and reliable method for the synthesis and purification of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their synthetic endeavors. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the reduction step, and the meticulous purification of the final product.

References

- 1. interchim.fr [interchim.fr]

- 2. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 3. aksci.com [aksci.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. chemistry.osu.edu [chemistry.osu.edu]

- 6. oxfordlabchem.com [oxfordlabchem.com]

- 7. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 4-Bromoindoline Hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Bromoindoline hydrochloride. Due to the limited availability of experimental spectra for this specific compound, this document establishes a predictive framework based on the analysis of structurally related compounds, namely 4-bromoindole and indoline. By examining the spectral data of these precursors and applying fundamental principles of spectroscopy, we project the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for 4-bromoindoline and its hydrochloride salt. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed rationale behind the predicted spectral features to aid in the identification and characterization of this compound.

Introduction

This compound is a halogenated derivative of indoline, a bicyclic heterocyclic amine. Indoline and its derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 4-position of the indoline ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of novel therapeutic agents.

Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of such compounds. However, a thorough search of scientific literature and spectral databases reveals a scarcity of publicly available experimental spectroscopic data for this compound (CAS: 1187929-39-0).

This guide aims to bridge this information gap by providing a detailed, theory-grounded prediction of the ¹H NMR, ¹³C NMR, MS, and IR spectra of 4-bromoindoline and its hydrochloride salt. The analysis is built upon the solid foundation of experimental data for the commercially available precursors, 4-bromoindole and indoline.

Molecular Structure and Spectroscopic Rationale

The structural evolution from the aromatic 4-bromoindole to the saturated 4-bromoindoline, and subsequently to its protonated hydrochloride salt, dictates predictable changes in their respective spectra.

Caption: Structural progression from 4-bromoindole to this compound and the associated key spectroscopic changes.

Reference Spectroscopic Data

To build our predictive model, we first present the experimental spectroscopic data for 4-bromoindole and indoline.

Spectroscopic Data of 4-Bromoindole

| Technique | Data | Source |

| ¹H NMR | See Table 1 | [1][2] |

| ¹³C NMR | See Table 2 | [2] |

| Mass Spec. | m/z: 197/195 (M⁺), 116, 89 | [2] |

| IR (cm⁻¹) | ~3400 (N-H stretch), ~1600-1450 (C=C stretch), ~750 (C-H bend) | [2] |

Table 1: ¹H NMR Data for 4-Bromoindole Solvent: CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (N-H) | ~8.1 (broad s) | s | - |

| H-3 | ~6.7 | m | - |

| H-2 | ~7.2 | m | - |

| H-7 | ~7.3 | d | ~8.0 |

| H-5 | ~7.1 | t | ~8.0 |

| H-6 | ~7.4 | d | ~8.0 |

Table 2: ¹³C NMR Data for 4-Bromoindole Solvent: CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~125.0 |

| C-3 | ~102.0 |

| C-3a | ~128.0 |

| C-4 | ~115.0 |

| C-5 | ~123.0 |

| C-6 | ~122.0 |

| C-7 | ~112.0 |

| C-7a | ~136.0 |

Spectroscopic Data of Indoline

| Technique | Data | Source |

| ¹H NMR | See Table 3 | [1] |

| ¹³C NMR | See Table 4 | [2] |

| Mass Spec. | m/z: 119 (M⁺), 118, 91 | [3] |

| IR (cm⁻¹) | ~3350 (N-H stretch), ~2920, 2850 (C-H stretch), ~1610, 1490 (C=C stretch), ~1250 (C-N stretch) |

Table 3: ¹H NMR Data for Indoline Solvent: CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (N-H) | ~3.7 (broad s) | s | - |

| H-2 (CH₂) | ~3.0 | t | ~8.0 |

| H-3 (CH₂) | ~3.5 | t | ~8.0 |

| H-4 | ~7.0 | d | ~7.5 |

| H-5 | ~6.6 | t | ~7.5 |

| H-6 | ~7.0 | t | ~7.5 |

| H-7 | ~6.8 | d | ~7.5 |

Table 4: ¹³C NMR Data for Indoline Solvent: CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~47.0 |

| C-3 | ~30.0 |

| C-3a | ~125.0 |

| C-4 | ~127.0 |

| C-5 | ~118.0 |

| C-6 | ~124.0 |

| C-7 | ~109.0 |

| C-7a | ~151.0 |

Predicted Spectroscopic Data for 4-Bromoindoline and its Hydrochloride Salt

Based on the reference data and established spectroscopic principles, the following data are predicted for 4-bromoindoline and its hydrochloride salt.

Predicted ¹H NMR Spectra

Rationale:

-

4-Bromoindoline: The reduction of the C2-C3 double bond will result in the appearance of two aliphatic methylene groups, resonating as triplets in the upfield region. The aromatic protons are expected to experience a slight upfield shift due to the loss of the indole ring current.

-

This compound: Protonation of the nitrogen atom will cause a significant downfield shift (deshielding) of the adjacent protons (N-H and C2-H₂). The N-H proton signal is expected to be broad and may show coupling to the C2 protons.

Table 5: Predicted ¹H NMR Data

| Proton | Predicted δ (ppm) - 4-Bromoindoline | Predicted δ (ppm) - 4-Bromoindoline HCl |

|---|---|---|

| N-H | ~3.8 (broad s) | >9.0 (very broad s) |

| C2-H₂ | ~3.1 (t) | ~3.6 (t) |

| C3-H₂ | ~3.6 (t) | ~3.8 (t) |

| H-5 | ~6.5 (t) | ~6.7 (t) |

| H-6 | ~6.9 (d) | ~7.1 (d) |

| H-7 | ~6.7 (d) | ~6.9 (d) |

Predicted ¹³C NMR Spectra

Rationale:

-

4-Bromoindoline: The C2 and C3 carbons will shift significantly upfield into the aliphatic region. The aromatic carbon signals will also show minor shifts compared to 4-bromoindole.

-

This compound: The carbons adjacent to the protonated nitrogen (C2 and C7a) will be deshielded and shift downfield.

Table 6: Predicted ¹³C NMR Data

| Carbon | Predicted δ (ppm) - 4-Bromoindoline | Predicted δ (ppm) - 4-Bromoindoline HCl |

|---|---|---|

| C-2 | ~48.0 | ~52.0 |

| C-3 | ~31.0 | ~33.0 |

| C-3a | ~126.0 | ~128.0 |

| C-4 | ~110.0 | ~112.0 |

| C-5 | ~125.0 | ~126.0 |

| C-6 | ~128.0 | ~129.0 |

| C-7 | ~110.0 | ~112.0 |

| C-7a | ~150.0 | ~153.0 |

Predicted Mass Spectra

Rationale:

-

4-Bromoindoline: The molecular ion peak should be observed as a doublet with a 1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br. Fragmentation may involve the loss of a hydrogen atom, followed by retro-Diels-Alder fragmentation of the indoline ring.

-

This compound: In a typical electron ionization (EI) experiment, the hydrochloride salt will likely show the spectrum of the free base (4-bromoindoline) as the HCl is lost. Electrospray ionization (ESI) in positive mode should show the protonated molecule [M+H]⁺, which would correspond to the molecular weight of the free base plus one.

Table 7: Predicted Mass Spectrometry Data

| Compound | Predicted m/z (EI) | Predicted m/z (ESI+) |

|---|---|---|

| 4-Bromoindoline | 199/197 (M⁺), 118, 90 | 200/198 [M+H]⁺ |

| 4-Bromoindoline HCl | 199/197 (as free base) | 200/198 [M+H]⁺ |

Predicted Infrared (IR) Spectra

Rationale:

-

4-Bromoindoline: The sharp N-H stretch of the indole ring will be replaced by a broader N-H stretch characteristic of a secondary amine. Aliphatic C-H stretching bands will appear.

-

This compound: The most significant change will be the appearance of a very broad and strong N-H⁺ stretching band in the 2400-3000 cm⁻¹ region, often with multiple sub-peaks. An N-H⁺ bending vibration is also expected around 1600-1500 cm⁻¹.

Table 8: Predicted IR Data (cm⁻¹)

| Vibration | Predicted Range - 4-Bromoindoline | Predicted Range - 4-Bromoindoline HCl |

|---|---|---|

| N-H Stretch | 3350-3450 | - |

| N-H⁺ Stretch | - | 2400-3000 (very broad, strong) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| N-H Bend | 1590-1650 | - |

| N-H⁺ Bend | - | 1500-1600 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-N Stretch | 1250-1350 | 1250-1350 |

| C-Br Stretch | 500-600 | 500-600 |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

Caption: A generalized workflow for acquiring NMR spectra.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.

-

ESI-MS Acquisition: Infuse the sample solution into an electrospray ionization mass spectrometer. Acquire spectra in positive ion mode over a mass range of m/z 50-500.

-

EI-MS Acquisition: For analysis by electron ionization, introduce a small amount of the solid or a concentrated solution onto a direct insertion probe.

Infrared Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Acquire the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Conclusion

While experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a robust, theory-driven prediction of its NMR, MS, and IR spectra. By leveraging the known spectral characteristics of 4-bromoindole and indoline, and applying fundamental spectroscopic principles, we have constructed a comprehensive set of expected data that can serve as a valuable reference for researchers in the field. The detailed rationale and experimental protocols provided herein are designed to facilitate the identification and characterization of this important synthetic intermediate. It is our hope that this guide will encourage the future publication of experimental data to validate and refine these predictions.

References

An In-depth Technical Guide to the Chemical Stability and Storage of 4-Bromoindoline Hydrochloride

This guide provides a comprehensive overview of the chemical stability and optimal storage conditions for 4-bromoindoline hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with established industry best practices to ensure the integrity and longevity of this critical research compound.

Introduction: Understanding the Molecule

This compound is a heterocyclic organic compound featuring an indoline core substituted with a bromine atom at the 4-position. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many research applications. The inherent chemical reactivity of the indoline ring system, coupled with the presence of a halogen substituent, necessitates a thorough understanding of its stability profile to prevent degradation and ensure the reliability of experimental outcomes.

The stability of a chemical compound is its ability to resist chemical change or decomposition. For a compound like this compound, this is influenced by a variety of environmental factors including temperature, humidity, light, and pH.[1] Degradation can lead to the formation of impurities, which may interfere with experimental results or, in a pharmaceutical context, impact safety and efficacy.

Core Chemical Stability Profile

The stability of this compound is governed by the interplay of its structural features: the indoline nucleus, the carbon-bromine bond, and the hydrochloride salt.

The Indoline Nucleus

The indoline structure is a saturated analog of indole. While the aromaticity of the benzene ring confers a degree of stability, the five-membered nitrogen-containing ring is more susceptible to chemical transformation, particularly oxidation. The primary metabolic pathway for many indoline-containing compounds is oxidation by CYP450 enzymes, often leading to dehydrogenation to the corresponding indole.[2] This suggests a potential for oxidative degradation under certain storage and handling conditions.

The Carbon-Bromine Bond

Halogenated aromatic compounds can undergo dehalogenation, a key step in their degradation.[3] While generally stable, the carbon-bromine bond can be susceptible to cleavage under certain conditions, such as exposure to strong nucleophiles, certain metals, or high-energy radiation. The degradation of brominated compounds can sometimes lead to the formation of more toxic byproducts.[4]

The Hydrochloride Salt

The hydrochloride salt form of 4-bromoindoline generally enhances its stability in the solid state by protonating the nitrogen atom, making it less susceptible to oxidation. However, in solution, the hydrochloride salt will dissociate, and the pH of the solution will play a critical role in the compound's stability.

Recommended Storage and Handling Protocols

Based on the chemical nature of this compound and general best practices for handling fine chemicals, the following storage and handling procedures are recommended to maintain its integrity.

Storage Conditions

Proper storage is the most critical factor in preserving the chemical integrity of this compound. The following table summarizes the recommended storage parameters.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (20-25°C) | Prevents acceleration of degradation reactions. |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Minimizes the risk of oxidation of the indoline ring.[5] |

| Light | Protect from Light (Amber Vial) | Prevents photolytic degradation. |

| Humidity | Dry/Desiccated Environment | Minimizes hydrolysis and potential degradation accelerated by moisture.[5] |

| Container | Tightly Sealed Container | Prevents exposure to air and moisture.[1] |

Handling Procedures

Safe and effective handling of this compound is paramount for both personnel safety and compound stability.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[1]

-

Dispensing: When dispensing the solid, minimize its exposure to the ambient atmosphere. If possible, work in a glove box under an inert atmosphere.

-

Solution Preparation: When preparing solutions, use de-gassed solvents to minimize dissolved oxygen. Prepare solutions fresh for each experiment whenever possible.

-

Cleaning: Clean up any spills promptly and dispose of waste according to institutional and local regulations.[1]

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for developing stability-indicating analytical methods and for interpreting unexpected experimental results. Forced degradation studies, as outlined in the ICH guidelines, are designed to identify these pathways.[6][7]

Oxidative Degradation

The indoline ring is susceptible to oxidation, which can lead to the formation of the corresponding indole derivative, 4-bromoindole. This can occur through exposure to atmospheric oxygen, especially in the presence of light or metal ions.

Hydrolytic Degradation

While the hydrochloride salt is stable, in unbuffered aqueous solutions, the compound's stability will be pH-dependent. At certain pH values, hydrolysis of the bromo-substituent or other reactions could be accelerated.

Photolytic Degradation

Exposure to light, particularly UV radiation, can provide the energy needed to break chemical bonds. For this compound, this could lead to dehalogenation or other complex degradation reactions.

The following diagram illustrates the potential primary degradation pathways for this compound.

Caption: Potential degradation pathways of this compound.

Experimental Protocol: Forced Degradation Study

To experimentally determine the stability of this compound and identify its degradation products, a forced degradation study should be conducted. This protocol is based on the principles outlined in the ICH Q1A(R2) guideline.[5][8]

Objective

To investigate the intrinsic stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials

-

This compound

-

High-purity water

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Phosphate buffer

-

HPLC system with a UV or PDA detector

-

LC-MS system for identification of degradation products

-

pH meter

-

Photostability chamber

Experimental Workflow

The following diagram outlines the workflow for the forced degradation study.

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for a predetermined time.

-

Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for a predetermined time.

-

Thermal Stress (Solid State): Place a known amount of solid this compound in a vial and keep it in an oven at 80°C for a predetermined time.

-

Photolytic Stress: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]

-

-

Sample Analysis:

-

At each time point, withdraw a sample from each stress condition.

-

For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

-

Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

Characterize the degradation products using LC-MS to determine their mass and propose their structures.

-

Conclusion

The chemical stability of this compound is a critical parameter that influences its suitability and reliability in research and development. By understanding its inherent chemical properties and potential degradation pathways, and by adhering to stringent storage and handling protocols, researchers can ensure the integrity of this valuable compound. The implementation of forced degradation studies provides a robust framework for elucidating its stability profile and for the development of analytical methods that can monitor its quality over time. This proactive approach to stability assessment is fundamental to achieving reproducible and reliable scientific outcomes.

References

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Flame retardant - Wikipedia [en.wikipedia.org]

- 5. snscourseware.org [snscourseware.org]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

The Reactivity Profile of the Bromine Atom in 4-Bromoindoline: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of the bromine atom in 4-bromoindoline, a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The strategic placement of the bromine atom on the benzenoid ring of the indoline scaffold opens a gateway to a diverse array of chemical transformations, enabling the synthesis of complex molecular architectures. This document delves into the key factors governing the reactivity of the C4-bromine, with a primary focus on its utility in modern synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions, lithiation-borylation sequences, and electrophilic aromatic substitutions. Detailed mechanistic insights, field-proven experimental protocols, and comparative data are presented to provide a thorough understanding and practical guide for the effective utilization of 4-bromoindoline in synthetic endeavors.

Introduction: The Strategic Importance of 4-Bromoindoline

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and natural products. Functionalization of the indoline ring system is a key strategy for modulating the physicochemical and pharmacological properties of these molecules. 4-Bromoindoline, with its bromine atom at a strategic position on the aromatic ring, serves as a pivotal intermediate for introducing a wide range of substituents. The carbon-bromine bond in 4-bromoindoline is amenable to a variety of bond-forming reactions, making it a valuable precursor for creating libraries of novel compounds for drug discovery and materials science.[1] This guide will explore the electronic and steric factors that dictate the reactivity of the C4-bromine and provide a detailed examination of its participation in key synthetic transformations.

Synthesis and Structural Features of 4-Bromoindoline

The synthesis of 4-bromoindoline can be achieved through several routes, often starting from commercially available indoline or substituted anilines. A common approach involves the direct bromination of an N-protected indoline, followed by deprotection. The choice of N-protecting group is crucial to modulate the reactivity of the indoline ring and to ensure regioselectivity during bromination.

Typical Synthetic Route:

A plausible synthetic route, adapted from methodologies for related bromoindoles, involves the N-protection of indoline, followed by electrophilic bromination and subsequent deprotection. For instance, N-acylation or N-sulfonylation can be employed to protect the nitrogen atom.[2]

Structural Considerations:

The reactivity of the bromine atom in 4-bromoindoline is influenced by the electronic nature of the indoline ring system. The saturated five-membered ring in indoline, compared to the aromatic pyrrole ring in indole, results in a less electron-rich aromatic system. However, the lone pair of the nitrogen atom can still participate in resonance, directing the reactivity of the benzene ring. The bromine atom at the C4 position is subject to both inductive electron-withdrawing effects and resonance effects.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 4-bromoindoline is an excellent substrate for these transformations.[1] The reactivity of the C-Br bond in these reactions generally follows the order I > Br > Cl, making 4-bromoindoline a more reactive coupling partner than its chloro-analogue.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[3] For 4-bromoindoline, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the C4 position.

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3]

Diagram 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-4-bromoindoline with Phenylboronic Acid (Representative)

This protocol is adapted from general procedures for Suzuki-Miyaura reactions of aryl bromides.[4][5]

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine N-Boc-4-bromoindoline (1.0 equiv), phenylboronic acid (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Reaction: Heat the mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.

| Parameter | Recommended Conditions | Reference |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhos | [4][5] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | [4][5] |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O | [4] |

| Temperature | 80-110 °C | [5] |

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[6] This reaction is particularly valuable for synthesizing 4-aminoindoline derivatives, which are important pharmacophores.

Mechanism: The catalytic cycle for the Buchwald-Hartwig amination also proceeds through oxidative addition, followed by the formation of a palladium-amido complex and subsequent reductive elimination to yield the arylamine product.[6][7]

Diagram 2: Generalized Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of N-Protected 4-Bromoindoline with Morpholine (Representative)

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[8][9]

-

Reaction Setup: To a dried reaction vessel, add N-protected 4-bromoindoline (1.0 equiv), a palladium precatalyst such as a G3 or G4 Buchwald precatalyst (1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or DavePhos), and a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 equiv).

-

Reagent Addition: Add the amine coupling partner, such as morpholine (1.1-1.5 equiv), and a dry, degassed solvent (e.g., toluene, dioxane, or THF).

-

Reaction: Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

| Parameter | Recommended Conditions | Reference |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts | [8][9] |

| Ligand | XPhos, SPhos, DavePhos, BINAP | [6][7] |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | [8] |

| Solvent | Toluene, Dioxane, THF | [8] |

Table 2: Common Reaction Parameters for Buchwald-Hartwig Amination.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[10] For 4-bromoindoline, this reaction is a key method for introducing alkynyl moieties at the C4 position, which can be further elaborated.

Mechanism: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[10] The palladium catalyst undergoes oxidative addition with the aryl bromide. The copper co-catalyst activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the coupled product.[10]

Diagram 3: Generalized Catalytic Cycle for Sonogashira Coupling

Caption: Generalized catalytic cycle for the copper-co-catalyzed Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of N-Protected 4-Bromoindoline with Phenylacetylene (Representative)

This protocol is adapted from established Sonogashira coupling procedures.[11][12]

-

Reaction Setup: In a Schlenk tube, dissolve N-protected 4-bromoindoline (1.0 equiv) and the terminal alkyne (e.g., phenylacetylene, 1.2 equiv) in a suitable solvent such as THF or DMF.

-

Catalyst and Base Addition: Add a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), a copper(I) co-catalyst such as CuI (5-10 mol%), and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere. Monitor the reaction's progress by TLC or GC-MS.

-

Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 4-alkynylindoline derivative.

| Parameter | Recommended Conditions | Reference |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | [11][12] |

| Copper Co-catalyst | CuI | [10] |

| Base | Et₃N, i-Pr₂NH | [11] |

| Solvent | THF, DMF, Toluene | [11][12] |

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides.

Lithiation-Borylation: A Tandem Approach to Functionalization

The lithiation-borylation reaction is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[13][14] For N-protected 4-bromoindoline, this can be envisioned through two main pathways: halogen-metal exchange or directed ortho-metalation (DoM).

Halogen-Metal Exchange: Treatment of 4-bromoindoline with a strong organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperature can induce a halogen-metal exchange, generating a 4-lithioindoline species. This highly reactive intermediate can then be trapped with a variety of electrophiles, including boronic esters, to form a 4-borylated indoline.

Directed ortho-Metalation (DoM): With a suitable directing group on the nitrogen atom (e.g., a pivaloyl or carbamoyl group), it is possible to achieve deprotonation at the C5 position, ortho to the directing group.[13][14] However, the bromine at C4 can also influence the regioselectivity.

Diagram 4: Lithiation-Borylation via Halogen-Metal Exchange

Caption: General scheme for lithiation-borylation via halogen-metal exchange.

Experimental Protocol: Lithiation-Borylation of N-Piv-4-bromoindoline (Representative)

This protocol is based on general procedures for halogen-metal exchange and borylation.

-

Reaction Setup: In a flame-dried flask under argon, dissolve N-pivaloyl-4-bromoindoline (1.0 equiv) in a dry ethereal solvent (e.g., THF or diethyl ether) and cool to -78 °C.

-

Lithiation: Slowly add a solution of n-butyllithium or t-butyllithium (1.1 equiv) and stir at -78 °C for a specified time (e.g., 30-60 minutes).

-

Borylation: Add a boronic ester, such as triisopropyl borate or isopropoxy-pinacolborane (1.2 equiv), to the reaction mixture at -78 °C and allow it to warm slowly to room temperature.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic phase, and concentrate. The resulting boronic ester can often be used in subsequent reactions without further purification or can be purified by chromatography.

Electrophilic Aromatic Substitution: Modifying the Indoline Core

The benzene ring of the indoline nucleus is susceptible to electrophilic aromatic substitution (EAS) reactions.[15][16] The regioselectivity of these reactions is governed by the electronic effects of the substituents on the ring. The amino group of the indoline is a strong activating and ortho-, para-directing group. However, the bromine atom at C4 is a deactivating but also ortho-, para-directing group. The interplay of these effects will determine the position of further substitution.

For N-protected indolines, the directing effect of the nitrogen is attenuated, and the outcome of electrophilic substitution will be influenced by the nature of the protecting group and the reaction conditions. Further bromination of 4-bromoindoline, for instance, would likely occur at the C6 position, which is para to the amino group and meta to the existing bromine.

Experimental Protocol: Bromination of N-Acetylindoline (Illustrative of EAS on the Indoline Ring)

This protocol is adapted from general bromination procedures for activated aromatic rings.[16]

-

Reaction Setup: Dissolve N-acetylindoline (1.0 equiv) in a suitable solvent such as acetic acid or dichloromethane.

-

Brominating Agent: Slowly add a solution of a brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid (1.0 equiv), at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction: Stir the mixture until the reaction is complete, as indicated by TLC analysis.

-

Work-up and Purification: Pour the reaction mixture into water and extract the product with an organic solvent. Wash the organic layer with a solution of sodium thiosulfate to remove any excess bromine, followed by a wash with a saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Conclusion

4-Bromoindoline is a highly valuable and versatile building block in modern organic synthesis. The bromine atom at the C4 position serves as a reliable handle for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which allow for the facile introduction of diverse functionalities. The reactivity of the C-Br bond is predictable and generally high, enabling these reactions to proceed under relatively mild conditions. Furthermore, the indoline scaffold can be manipulated through lithiation-borylation sequences and electrophilic aromatic substitution to create a vast array of complex and novel molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of 4-bromoindoline in their drug discovery and materials science endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis routes of 4-Bromoindole [benchchem.com]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. research.rug.nl [research.rug.nl]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 13. Directed Ortho Metalation [organic-chemistry.org]

- 14. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 15. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. vc.bridgew.edu [vc.bridgew.edu]

A Senior Application Scientist's Guide to 4-Bromoindoline Hydrochloride in Fragment-Based Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful, complementary approach to traditional high-throughput screening for the identification of novel chemical starting points for drug development.[1][2] This methodology leverages the high "hit rate" of small, low-complexity molecules (<300 Da) that, despite weak initial binding, provide highly efficient and tractable starting points for medicinal chemistry optimization.[2][3][4] Within the vast chemical space of possible fragments, certain scaffolds offer distinct strategic advantages. This technical guide provides an in-depth exploration of 4-bromoindoline hydrochloride, a premier fragment valued for its unique combination of a biologically relevant core and a synthetically versatile functional handle. We will dissect the rationale behind its selection, detail the critical biophysical screening methodologies for its hit identification, and provide actionable protocols for its subsequent elaboration into potent lead compounds.

The Strategic Value of this compound in a Fragment Library

The design and composition of a fragment library are paramount to the success of an FBDD campaign.[2] The inclusion of this compound is a deliberate choice, grounded in key physicochemical and structural properties that maximize its utility.

Physicochemical and Structural Profile

A fragment's adherence to the "Rule of Three" (MW < 300, H-bond donors/acceptors ≤ 3, cLogP < 3) is a guiding principle for ensuring favorable properties.[5] this compound fits comfortably within this framework, possessing properties that make it an excellent candidate for screening.

| Property | Value | Source |

| CAS Number | 1187929-39-0 | [6][7] |

| Molecular Formula | C₈H₉BrClN | [6][7] |

| Molecular Weight | 234.52 g/mol | [6] |

| Appearance | Solid | [6] |

| Melting Point | 269-274 °C | |

| Form | Hydrochloride Salt | N/A |

The indoline core is a "privileged scaffold," frequently found in known bioactive molecules and natural products, increasing the statistical probability of identifying a relevant binding interaction. The hydrochloride salt form is critical for ensuring adequate aqueous solubility, a prerequisite for most biophysical screening assays where fragments are often tested at high concentrations.

The Bromine Atom: A Multi-Functional Tool

The strategic inclusion of a bromine atom elevates this fragment from a simple scaffold to a powerful discovery tool. Halogenated fragments are increasingly sought for specialized libraries, often termed Halogen-Enriched Fragment Libraries (HEFLibs).[8][9][10]

The bromine atom serves three primary functions:

-